Methyl 4-{[6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate
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Overview
Description
METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with β-ketoesters under acidic conditions . The pyrrolidine ring can be introduced via cyclization reactions involving suitable precursors . The final step involves the esterification of the benzoic acid derivative with methanol under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its quinoline core.
Medicine: Explored for its potential use in cancer therapy and as an anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death . The pyrrolidine ring can enhance the binding affinity to specific enzymes or receptors, modulating their activity . The benzoate ester can improve the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with antimicrobial properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring used in various medicinal applications.
Uniqueness
METHYL 4-{[6-CHLORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLIN-4-YL]AMINO}BENZOATE is unique due to its combination of a quinoline core, pyrrolidine ring, and benzoate ester, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H20ClN3O3 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
methyl 4-[[6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C22H20ClN3O3/c1-29-22(28)14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-3-11-26/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,25) |
InChI Key |
YSVICIVJLPJIHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Origin of Product |
United States |
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